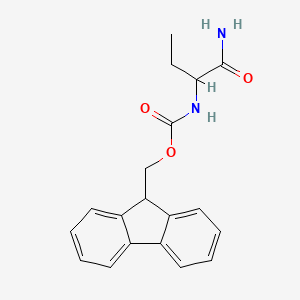![molecular formula C23H14ClNO2S B13126452 3-Chloro-4-(diphenylamino)-2H-thieno[2,3-H]chromen-2-one CAS No. 90236-95-6](/img/structure/B13126452.png)
3-Chloro-4-(diphenylamino)-2H-thieno[2,3-H]chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(diphenylamino)-2H-thieno[2,3-H]chromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a thieno[2,3-H]chromen-2-one core, which is fused with a diphenylamino group and a chlorine atom. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(diphenylamino)-2H-thieno[2,3-H]chromen-2-one typically involves multi-step organic reactions One common method involves the initial formation of the thieno[2,3-H]chromen-2-one core through a cyclization reaction
-
Cyclization Reaction: : The thieno[2,3-H]chromen-2-one core can be synthesized via a cyclization reaction involving appropriate starting materials such as 2-hydroxyacetophenone and thiophene derivatives. The reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.
-
Substitution Reactions: : The introduction of the diphenylamino group can be achieved through a nucleophilic substitution reaction using diphenylamine and a suitable halogenated intermediate. The chlorine atom can be introduced through a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(diphenylamino)-2H-thieno[2,3-H]chromen-2-one undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
-
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus pentachloride, diphenylamine, various solvents (e.g., dichloromethane, ethanol).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
3-Chloro-4-(diphenylamino)-2H-thieno[2,3-H]chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(diphenylamino)-2H-thieno[2,3-H]chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes, receptors, or proteins, thereby modulating their activity.
Pathways Involved: Influencing various biochemical pathways, such as oxidative stress response, cell signaling, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-(2-(Phenylamino)thiazol-4-yl)-2H-chromen-2-one: Shares a similar chromen-2-one core but with a thiazole ring instead of a thieno ring.
4-(4-Acetylphenyl)-3-Hydroxy-2H-chromen-2-one: Contains a chromen-2-one core with different substituents, leading to distinct properties.
Uniqueness
3-Chloro-4-(diphenylamino)-2H-thieno[2,3-H]chromen-2-one is unique due to the presence of the thieno[2,3-H]chromen-2-one core fused with a diphenylamino group and a chlorine atom. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.
Properties
CAS No. |
90236-95-6 |
|---|---|
Molecular Formula |
C23H14ClNO2S |
Molecular Weight |
403.9 g/mol |
IUPAC Name |
3-chloro-4-(N-phenylanilino)thieno[2,3-h]chromen-2-one |
InChI |
InChI=1S/C23H14ClNO2S/c24-20-21(18-11-12-19-17(13-14-28-19)22(18)27-23(20)26)25(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14H |
InChI Key |
DTFQZAHYTKCOGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C(C(=O)OC4=C3C=CC5=C4C=CS5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



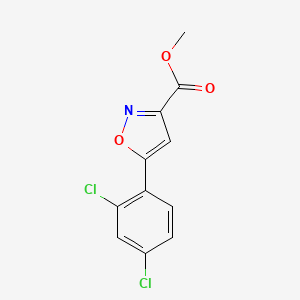
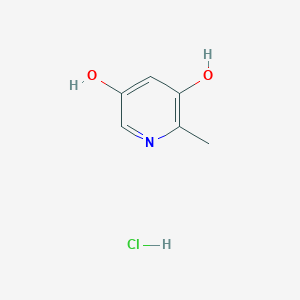
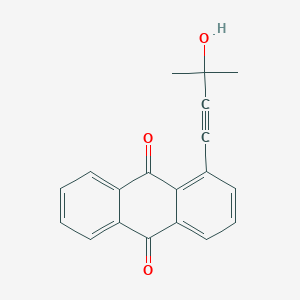
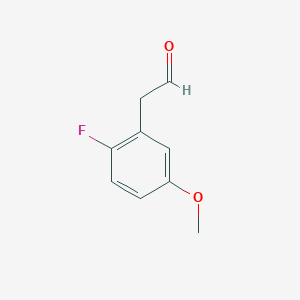
![6-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)amino]hexanoic acid](/img/structure/B13126399.png)

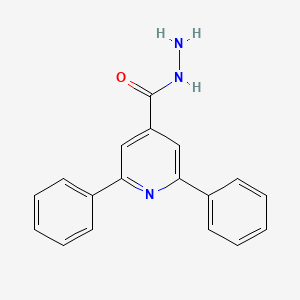
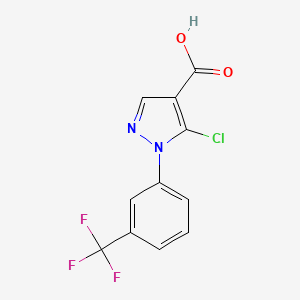

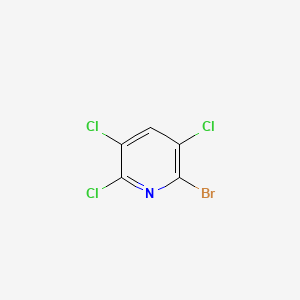
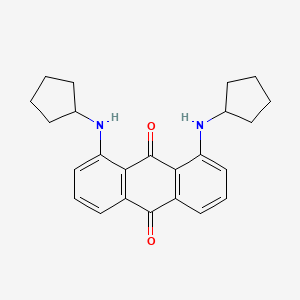
![[2,2'-Bipyridine]-3,3'-dicarboxylic acid hydrate](/img/structure/B13126466.png)
